Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

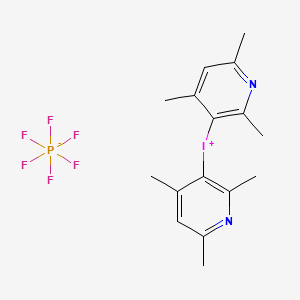

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate: is a hypervalent iodine compound known for its utility in organic synthesis. It is a white to yellow to orange powder or crystal with a molecular formula of C16H22F6IN2P and a molecular weight of 514.23 g/mol . This compound is often used as an electrophilic halogenation reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate typically involves the reaction of iodine with 2,4,6-trimethylpyridine in the presence of a suitable oxidizing agent. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the product. The reaction mixture is then treated with hexafluorophosphoric acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The compound is typically purified by recrystall

Activité Biologique

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate, commonly referred to as (TMPD)I*PF6, is a hypervalent iodine compound notable for its role as an electrophilic halogenating agent in organic synthesis. The compound is characterized by its molecular formula C16H22F6IN2P and a molecular weight of 514.23 g/mol. It appears as a white to yellow or orange powder and is soluble in polar solvents such as acetonitrile and dichloromethane.

The biological activity of (TMPD)I*PF6 primarily stems from its ability to introduce halogen atoms into organic substrates through electrophilic substitution reactions. This property is leveraged in various synthetic applications, particularly in the halogenation of phenolic compounds . The mechanism involves the generation of electrophilic iodine species that react with nucleophiles present in the substrate, facilitating the substitution of hydrogen atoms with halogens.

Biological Effects

While (TMPD)I*PF6 is predominantly used in synthetic organic chemistry, its biological implications are noteworthy:

- Irritation Potential : The compound has been shown to cause skin and serious eye irritation upon contact, indicating potential hazards in laboratory settings.

- Biochemical Interactions : Preliminary studies suggest that (TMPD)I*PF6 may interact with biochemical pathways involving halogenated organic compounds. However, specific pharmacological actions are still under investigation.

Toxicological Studies

Research has highlighted the need for careful handling due to the compound's irritative properties. In vitro studies have indicated that exposure to (TMPD)I*PF6 can lead to cellular stress responses, although detailed mechanisms remain to be elucidated.

Case Studies

A recent study evaluated the use of (TMPD)IPF6 as a rapid iodination reagent for phenolic compounds. This study demonstrated high reactivity and regioselectivity, suggesting that (TMPD)IPF6 could be utilized effectively in medicinal chemistry for modifying bioactive molecules . The iodination process was shown to enhance the biological activity of certain phenolic derivatives, which may have implications for drug development.

Comparative Analysis with Other Iodinating Agents

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains bulky pyridine rings; high electrophilicity | Effective in challenging halogenation reactions |

| Diphenyliodonium hexafluorophosphate | Contains phenyl groups; used in photopolymerization | Different reactivity profile due to sterics |

| Bis(pyridine)iodonium hexafluorophosphate | Less sterically hindered | More versatile in various chemical transformations |

This table illustrates how (TMPD)I*PF6 stands out due to its bulkiness and enhanced electrophilic properties compared to less hindered analogs.

Applications De Recherche Scientifique

Electrophilic Halogenation

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate serves as a powerful electrophilic halogenating agent. Its ability to introduce halogen atoms into organic substrates is particularly useful for:

- Halogenation of Phenolic Compounds : The compound allows for selective halogenation where traditional methods may fail. This property has been leveraged in medicinal chemistry to enhance the biological activity of specific phenolic derivatives.

Rapid Iodination Reagent

Recent studies have highlighted its use as a rapid iodination reagent for phenolic compounds. For instance, a study demonstrated that it could iodinate mono- and trisubstituted phenyl compounds with high reactivity and regioselectivity, making it valuable for applications in electron paramagnetic resonance spectroscopy .

Case Study 1: Iodination of Phenolic Compounds

In a study published in MDPI, researchers utilized this compound for iodinating phenolic compounds efficiently. The results indicated that this compound could facilitate triple iodinations effectively, enhancing the reactivity of phenolic derivatives for potential drug development applications .

Case Study 2: Interaction Studies

Interaction studies have shown that this compound can engage in various reactions with nucleophiles and electrophiles. These interactions lead to the formation of stable adducts or reactive intermediates critical for understanding its behavior in biological systems.

Comparative Analysis with Other Iodinating Agents

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Bulky pyridine rings; high electrophilicity | Effective in challenging halogenation reactions |

| Diphenyliodonium hexafluorophosphate | Contains phenyl groups | Used in photopolymerization; different reactivity profile |

| Bis(pyridine)iodonium hexafluorophosphate | Less sterically hindered | More versatile in various chemical transformations |

This table illustrates how this compound stands out due to its bulkiness and enhanced electrophilic properties compared to less hindered analogs .

Safety and Handling Considerations

While this compound is predominantly used in synthetic organic chemistry, safety considerations are paramount. The compound has been shown to cause skin and serious eye irritation upon contact. Thus, appropriate safety measures should be implemented when handling this reagent in laboratory settings .

Analyse Des Réactions Chimiques

Halogenation Reactions

This compound serves as a robust electrophilic iodine source, enabling regioselective halogenation of aromatic systems. Its bulky 2,4,6-trimethylpyridine ligands prevent over-iodination and direct reactivity toward electron-rich positions .

Cyclization Reactions

The iodonium center reacts with unsaturated alcohols and carboxylic acids to form oxygen-containing heterocycles. This method avoids harsh acids or bases, preserving sensitive functional groups .

Example Reaction Pathway:

-

Substrate : 4-Penten-1-ol

-

Reagent : Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (1.2 eq.)

-

Conditions : Dichloromethane, 0°C → RT, 2 h

Table 2 : Cyclization Outcomes for Unsaturated Alcohols

| Substrate | Product Type | Yield (%) |

|---|---|---|

| 5-Hexen-1-ol | Tetrahydropyran | 78 |

| 3-Buten-1-ol | Oxolane | 85 |

| 4-Pentyn-1-ol | Furan derivative | 68 |

Electrophilic Aromatic Substitution

The compound’s iodonium ion (I⁺) acts as a strong electrophile in Friedel-Crafts-type reactions, particularly for synthesizing iodinated arenes used in pharmaceuticals and materials science .

Advantages Over Alternatives:

-

Selectivity : Outperforms diphenyliodonium salts in sterically crowded systems.

-

Stability : Hexafluorophosphate counterion prevents decomposition during prolonged reactions .

Comparative Reactivity with Analogues

Table 4 : Performance Against Other Iodonium Reagents

| Reagent | Steric Hindrance | Halogenation Yield (%) | Cyclization Efficiency |

|---|---|---|---|

| Bis(2,4,6-trimethylpyridine)iodonium | High | 95–99 | Excellent |

| Diphenyliodonium | Moderate | 70–85 | Moderate |

| Bis(pyridine)iodonium | Low | 60–75 | Poor |

General Procedure for Iodination :

-

Substrate (1 eq.), reagent (1.2 eq.), and anhydrous CH₂Cl₂ (0.1 M) are stirred under N₂.

-

Reaction monitored by TLC; quenched with Na₂S₂O₃.

-

Purified via column chromatography (Hexanes/EtOAc).

Critical Note : Residual iodine catalysts decomposition; thus, rigorous purification is essential .

This reagent’s unique balance of reactivity and selectivity has solidified its role in modern synthetic methodologies, particularly in pharmaceutical and materials science research. Its applications span halogenation, cyclization, and electrophilic substitutions, often outperforming traditional iodinating agents in challenging transformations .

Propriétés

IUPAC Name |

bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVHVVVDAIMQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6IN2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113119-46-3 |

Source

|

| Record name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.